3-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Description
The compound 3-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid belongs to the rhodanine-derived thiazolidinone family. Its core structure consists of a 1,3-thiazolidin-4-one ring with a thioxo group at position 2 and a (5Z)-2,3-dimethoxybenzylidene substituent at position 3.
Key structural features include:
- Z-configuration: Critical for maintaining planar geometry and π-π interactions in biological targets.
- Methoxy groups: Electron-donating substituents on the benzylidene moiety, influencing electronic properties and binding affinity.
- Propanoic acid side chain: Provides carboxylic acid functionality for hydrogen bonding and salt formation.
Properties
IUPAC Name |
3-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-20-10-5-3-4-9(13(10)21-2)8-11-14(19)16(15(22)23-11)7-6-12(17)18/h3-5,8H,6-7H2,1-2H3,(H,17,18)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJNKIGKWHXRGD-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Reactants : Equimolar 2,3-dimethoxybenzaldehyde and 3-(4-oxo-2-thioxo-thiazolidin-3-yl)propanoic acid.
-
Catalyst : Sodium acetate (1 eq) or piperidine (0.1 eq) in glacial acetic acid.
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Microwave parameters : 80–120°C, 90–150 W power, 20–60 minutes in open or closed vessels.
| Parameter | Value Range | Yield (%) | Citation |
|---|---|---|---|
| Temperature | 80–120°C | 62–98 | |
| Irradiation Time | 20–60 minutes | – | |
| Catalyst Loading | 0.1–1 eq | – |
This method achieves Z-selectivity exclusively, attributed to thermodynamic control under microwave conditions.
Conventional Thermal Synthesis
While less efficient, conventional heating remains viable for small-scale synthesis:
Protocol Details
Conventional methods often require higher catalyst loadings (1.2–4 eq) and suffer from side reactions, such as N-alkylation.
Post-Condensation Modifications
The propanoic acid side chain may be introduced post-condensation via:
Sulfur/Nitrogen Displacement
-
Reactants : Pre-formed 5-arylidene-thiazolidinone and bromopropanoic acid.
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Conditions : Microwave irradiation (80°C, 20–60 minutes) in ethanol, yielding 72–96%.
Purification and Characterization
Isolation Techniques
Spectroscopic Confirmation
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1H/13C NMR : Key signals include δ 7.8–8.1 ppm (benzylidene CH), δ 3.8–4.1 ppm (OCH3), and δ 2.5–3.0 ppm (propanoic acid CH2).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Z-Selectivity | Scalability |
|---|---|---|---|---|
| Microwave | 62–98 | 20–60 min | 100% | High |
| Conventional Thermal | 26–72 | 6–24 hr | 100% | Moderate |
Microwave synthesis outperforms conventional methods in efficiency and scalability, making it preferable for industrial applications.
Challenges and Optimization Strategies
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Byproduct Formation : N-alkylation products during sulfur/nitrogen displacement are minimized using stoichiometric amine reagents.
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Solvent Selection : Glacial acetic acid enhances reaction rates but necessitates post-synthesis neutralization.
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Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) under investigation to improve sustainability.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or carbonyl groups.
Substitution: The aromatic ring and the thiazolidinone moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone and benzylidene moieties. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position: Methoxy groups at positions 2,3 (target) vs. 3,4 (compound 3d) alter electronic density and hydrogen-bonding capacity. The 4-hydroxy group in 3d introduces polarity, reducing melting point compared to non-hydroxylated analogs .
- Side Chain: Propanoic acid chains (target, ) may enhance solubility over acetic acid derivatives ().
- Yield : Bulky substituents (e.g., 5-tert-butylpyrazin-2-yl in compound 8) correlate with lower yields (63%) due to steric hindrance .
Table 2: Reported Bioactivities of Analogous Compounds
Key Observations :
- Electron-Withdrawing Groups: Chlorobenzylidene derivatives (e.g., ) exhibit nanomolar IC50 values, suggesting enhanced enzyme inhibition compared to methoxy-substituted analogs.
- Carboxylic Acid vs. Acetamide: Propanoic acid derivatives (target) may target enzymes requiring anionic interactions (e.g., reductases), while acetamide analogs () likely engage in hydrophobic binding.
Biological Activity
3-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a compound that belongs to the class of thiazolidine derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 444.52 g/mol. The structure features a thiazolidine ring, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study reported that compounds similar to this compound exhibited significant cytotoxic effects against human cancer cell lines such as Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma) with IC50 values below 10 µM .
| Cell Line | IC50 (µM) |
|---|---|
| Huh7 | <10 |
| Caco2 | <10 |
| MDA-MB 231 | <10 |
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific protein kinases. For example, compounds derived from thiazolidine structures have been shown to inhibit DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which plays a crucial role in cell cycle regulation and proliferation .
Antimicrobial Activity
Thiazolidine derivatives are also recognized for their antimicrobial properties. The presence of the thioxo group in the structure enhances their ability to interact with microbial targets. Studies have demonstrated that similar compounds exhibit antibacterial and antifungal activities against various pathogens .
Case Study 1: In Vitro Antiproliferative Activity
In a comparative study involving several thiazolidine derivatives, this compound was evaluated alongside known inhibitors like Roscovitine. The results indicated that this compound showed promising activity with IC50 values comparable to established anticancer agents .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting that compounds like this compound could serve as potential leads for developing new antimicrobial agents .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can side reactions be minimized?
Answer:
The synthesis typically involves a multi-step protocol:
- Step 1: Condensation of 2,3-dimethoxybenzaldehyde with thiazolidinone precursors under basic conditions (e.g., sodium acetate in DMF/acetic acid mixture) to form the benzylidene-thiazolidinone core .
- Step 2: Introduction of the propanoic acid moiety via nucleophilic substitution or Michael addition.
Key Considerations: - Side Reactions: Competing keto-enol tautomerization or undesired oxidation of the thioxo group may occur. Use inert atmospheres (N₂/Ar) and low temperatures to stabilize intermediates .
- Purification: Recrystallization from ethanol/DMF mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity .
Basic: Which analytical techniques are most reliable for structural confirmation?
Answer:
- X-ray Crystallography: Gold standard for absolute configuration determination. Use SHELX programs (e.g., SHELXL for refinement) to resolve Z/E isomerism at the benzylidene double bond .
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry; key signals include the thioxo (C=S) at ~190 ppm (¹³C) and methoxy protons at ~3.8 ppm (¹H) .
- IR Spectroscopy: Bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S) validate functional groups .
Basic: How should biological activity screening be designed to evaluate its therapeutic potential?
Answer:
- In Vitro Assays:
- Antimicrobial: Broth microdilution (MIC/MBC) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculation .
- Controls: Include structurally similar analogs (e.g., chloro/methoxy variants) to assess SAR .
Advanced: What mechanistic insights exist for its interaction with biological targets?
Answer:
- Enzyme Inhibition: The thioxo-thiazolidinone core may chelate metal ions (e.g., Zn²⁺ in metalloproteinases), disrupting active sites .
- Receptor Binding: Molecular docking studies suggest π-π stacking with aromatic residues (e.g., Tyr in kinases) and hydrogen bonding via the propanoic acid group .
Validation: Use mutagenesis (e.g., Ala-scanning) to confirm critical binding residues .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Critical Substituents:
- 2,3-Dimethoxybenzylidene: Electron-donating groups enhance solubility and target affinity vs. chloro analogs .
- Propanoic Acid: Carboxylic acid improves bioavailability via salt formation (e.g., sodium salt).
- Modifications: Replace thioxo with oxo to study redox sensitivity or introduce halogens (F/Cl) for enhanced lipophilicity .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
- Source Discrepancies: Variations in assay conditions (e.g., serum concentration, pH) may alter results. Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Purity Issues: Confirm compound integrity via HPLC (>95% purity) before testing. Impurities (e.g., unreacted aldehydes) can skew data .
Advanced: What computational tools are suitable for modeling its pharmacokinetics?
Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to predict logP (lipophilicity), CYP450 inhibition, and BBB permeability .
- Dynamics Simulations: MD simulations (GROMACS) assess stability in biological membranes .
Basic: How to select solvents for stability studies?
Answer:
- Storage: Use DMSO for stock solutions (avoid repeated freeze-thaw cycles) .
- Degradation Tests: Monitor hydrolysis in PBS (pH 7.4) via UV-Vis at λ_max ~320 nm (benzylidene chromophore) .
Advanced: What strategies improve crystallinity for diffraction studies?
Answer:
- Co-Crystallization: Add small molecules (e.g., acetic acid) to enhance lattice packing .
- Cryo-Cooling: Use liquid N₂ to stabilize crystals during data collection (ORTEP-3 for structure visualization) .
Basic: How to address solubility challenges in aqueous assays?
Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- pH Adjustment: Neutralize propanoic acid with NaOH to form water-soluble sodium salts .
Tables:
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NaOAc, DMF/AcOH, 80°C | 65–70 | 90% |
| 2 | Propiolic acid, THF, RT | 50–55 | 85% |
Table 2: Comparative Bioactivity of Analogues
| Substituent | IC₅₀ (μM, MCF-7) | MIC (μg/mL, S. aureus) |
|---|---|---|
| 2,3-Dimethoxy | 12.4 ± 1.2 | 8.5 ± 0.7 |
| 4-Chloro | 18.9 ± 1.5 | 15.3 ± 1.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
